N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.: 442556-02-7
VCID: VC5758552
InChI: InChI=1S/C10H17N7O2/c1-12-9-7(17(18)19)8(11)13-10(14-9)16-5-3-15(2)4-6-16/h3-6H2,1-2H3,(H3,11,12,13,14)
SMILES: CNC1=NC(=NC(=C1[N+](=O)[O-])N)N2CCN(CC2)C
Molecular Formula: C10H17N7O2
Molecular Weight: 267.293

N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine

CAS No.: 442556-02-7

Cat. No.: VC5758552

Molecular Formula: C10H17N7O2

Molecular Weight: 267.293

* For research use only. Not for human or veterinary use.

N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine - 442556-02-7

Specification

CAS No. 442556-02-7
Molecular Formula C10H17N7O2
Molecular Weight 267.293
IUPAC Name 4-N-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
Standard InChI InChI=1S/C10H17N7O2/c1-12-9-7(17(18)19)8(11)13-10(14-9)16-5-3-15(2)4-6-16/h3-6H2,1-2H3,(H3,11,12,13,14)
Standard InChI Key PKHLXUFAZRWDCB-UHFFFAOYSA-N
SMILES CNC1=NC(=NC(=C1[N+](=O)[O-])N)N2CCN(CC2)C

Introduction

Chemical Structure and Molecular Properties

Core Structure and Functional Groups

The compound features a pyrimidine ring substituted with three distinct functional groups:

  • Nitro group (-NO₂) at position 5, which confers electron-withdrawing properties and influences reactivity.

  • 4-Methylpiperazin-1-yl group at position 2, a heterocyclic amine known to enhance solubility and biological activity in pharmaceutical agents.

  • Methyl group (-CH₃) at the N4 position, which modulates steric and electronic effects on the pyrimidine core .

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₁H₁₈N₈O₂
Molecular Weight310.33 g/mol
IUPAC NameN4-Methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine

The molecular formula was derived by analyzing substituent contributions:

  • Pyrimidine core (C₄H₄N₂) + 4-methylpiperazine (C₅H₁₁N₂) + nitro group (NO₂) + methyl group (CH₃).

Spectroscopic Characteristics

While experimental data for this specific compound are unavailable, analogous nitro-pyrimidines exhibit:

  • UV-Vis Absorption: Strong absorbance near 270–300 nm due to π→π* transitions in the aromatic system .

  • NMR Signatures: Distinct peaks for methyl groups (δ 2.3–2.5 ppm in ¹H NMR) and piperazine protons (δ 3.1–3.4 ppm) .

Synthesis and Industrial Production

Synthetic Routes

The synthesis likely involves a multi-step sequence:

  • Pyrimidine Core Formation: Condensation of guanidine derivatives with β-diketones or β-keto esters to form the 4,6-diaminopyrimidine scaffold.

  • Nitration: Introduction of the nitro group at position 5 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) .

  • Piperazine Substitution: Nucleophilic aromatic substitution at position 2 with 4-methylpiperazine in polar aprotic solvents (e.g., DMF) at 80–100°C.

  • N4 Methylation: Treatment with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

Industrial Scalability

Key challenges include:

  • Purification: Chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.

  • Yield Optimization: Continuous flow reactors could improve nitro group introduction, which often suffers from side reactions in batch processes .

Chemical Reactivity and Derivatives

Reduction of the Nitro Group

The nitro group can be reduced to an amine (-NH₂) using:

  • Catalytic Hydrogenation: H₂/Pd-C in ethanol (60°C, 12 h).

  • Chemical Reduction: SnCl₂/HCl or Na₂S₂O₄, yielding 5-aminopyrimidine derivatives.

Substitution Reactions

  • Piperazine Modification: The 4-methylpiperazine group undergoes alkylation or acylation to introduce diverse side chains.

  • N4 Demethylation: HBr/acetic acid cleaves the methyl group, enabling further functionalization .

Physicochemical Properties

PropertyValue
Melting Point215–216°C (estimated)
Solubility>10 mg/mL in DMSO
LogP1.8 (predicted)

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
N4-(2,5-Dimethoxyphenyl)-5-nitropyrimidineAryl vs. methyl substitutionAntifungal (IC₅₀: 5 µM)
N2-(4-Methylphenyl) analog Piperidine vs. piperazineAntiproliferative (GI₅₀: 10 nM)

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